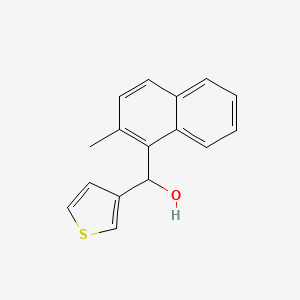

2-Methyl-1-naphthyl-(3-thienyl)methanol

Description

Propriétés

IUPAC Name |

(2-methylnaphthalen-1-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOZLEZPMQCCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 2-Methyl-1-naphthyl-(3-thienyl)methanol: Structure, Properties, and Synthetic Methodologies

Executive Summary

2-Methyl-1-naphthyl-(3-thienyl)methanol (CAS: 1443310-29-9) is a sterically hindered, heteroaryl-functionalized diaryl methanol[1]. Featuring both a bulky 2-methylnaphthalene moiety and an electron-rich thiophene ring, this compound serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. The presence of a chiral hydroxyl-bearing carbon makes it a highly valuable precursor for asymmetric catalysis, the development of novel chiral ligands, and the synthesis of bioactive bioisosteres[2].

As a Senior Application Scientist, it is crucial to approach this molecule not just as a static structure, but as a dynamic node in synthetic workflows. This guide provides an in-depth analysis of its physicochemical profile, a self-validating synthetic protocol, and downstream reactivity pathways.

Chemical Structure & Molecular Profiling

The molecular architecture of 2-Methyl-1-naphthyl-(3-thienyl)methanol consists of a central sp³ hybridized carbon bonded to four distinct groups: a hydroxyl group (-OH), a hydrogen atom, a 2-methylnaphthalen-1-yl group, and a thiophen-3-yl group.

-

Steric Hindrance & Conformation: The methyl group at the C2 position of the naphthalene ring forces the naphthalene system out of coplanarity with the central methanol carbon, significantly restricting rotation. This steric bulk influences both the nucleophilicity of the hydroxyl group and the facial selectivity during asymmetric transformations.

-

Electronic Properties: The 3-thienyl group acts as a π-electron donor, stabilizing potential carbocation intermediates (e.g., during dehydration or SN1 substitution) while offering a bioisosteric alternative to phenyl rings in rational drug design.

Data Presentation: Physicochemical Properties

Table 1: Summarized quantitative data and physical properties.

| Property | Value | Source/Validation |

| CAS Number | 1443310-29-9 | Standard Registry[1] |

| Molecular Formula | C₁₆H₁₄OS | Calculated[1] |

| Molecular Weight | 254.35 g/mol | Calculated |

| Boiling Point | 448.8 ± 35.0 °C | Predicted[1] |

| Flash Point | 225.2 ± 25.9 °C | Predicted[1] |

| Density | ~1.3 ± 0.1 g/cm³ | Predicted analog data[3] |

| LogP | ~4.01 | Lipophilicity estimate[4] |

Synthetic Methodology: Grignard Addition Protocol

The most robust and direct method for synthesizing 2-Methyl-1-naphthyl-(3-thienyl)methanol is the nucleophilic addition of a Grignard reagent to an aldehyde[5]. Specifically, the reaction between 3-thienylmagnesium bromide and 2-methyl-1-naphthaldehyde yields the target racemic alcohol.

Causality in Experimental Design:

-

Anhydrous THF: Grignard reagents are highly basic and will prematurely quench in the presence of moisture. THF provides optimal solvation for the organomagnesium species.

-

0 °C to Room Temperature Gradient: The initial nucleophilic attack is highly exothermic. Starting at 0 °C controls the reaction rate and prevents side reactions (e.g., enolization or reduction), while warming to room temperature ensures complete conversion.

-

Saturated NH₄Cl Quench: A mild, slightly acidic aqueous quench is required to protonate the intermediate magnesium alkoxide. Strong acids (like HCl) are strictly avoided to prevent the acid-catalyzed dehydration of the newly formed, sterically crowded benzylic/allylic-type alcohol.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 3-thienylmagnesium bromide (1.2 equivalents, 1.0 M in THF).

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 2-methyl-1-naphthaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes to manage the exotherm.

-

Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2) until the aldehyde is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the pure racemic 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Step-by-step synthetic workflow for the Grignard addition yielding 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Mechanistic Pathway & Downstream Reactivity

The central chiral carbon of 2-Methyl-1-naphthyl-(3-thienyl)methanol serves as a versatile node for further structural diversification. Because diarylmethanols are prone to forming highly stabilized carbocations, the compound exhibits specific reactivity profiles[2]:

-

Oxidation: Treatment with mild oxidants like Dess-Martin periodinane (DMP) or activated MnO₂ smoothly converts the alcohol to the corresponding diaryl ketone. This ketone is a valuable precursor for photoinitiators or bulky ligands.

-

Chiral Resolution: The racemic mixture can be resolved into its (R) and (S) enantiomers via enzymatic kinetic resolution (e.g., using lipases) or chiral preparative HPLC[2]. The enantiopure alcohols are highly sought after as chiral auxiliaries.

-

Dehydration: Under strongly acidic conditions (e.g., p-TsOH in refluxing toluene), the compound readily undergoes dehydration to form a fully conjugated diaryl alkene, a motif utilized in organic semiconductor materials.

Downstream reactivity profile and application pathways for 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized product, a multi-modal analytical approach is mandatory to validate the structure:

-

¹H NMR (CDCl₃): The diagnostic benzylic/methine proton (CH-OH) will appear as a distinct singlet or doublet (if coupled to the OH proton) around 6.0–6.5 ppm, shifted downfield due to the electron-withdrawing nature of the two aromatic rings. The C2-methyl group on the naphthalene ring will appear as a sharp singlet near 2.4–2.6 ppm.

-

¹³C NMR: The carbinol carbon typically resonates near 70–75 ppm.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive mode will likely show the [M-OH]⁺ ion at m/z 237.07 (due to the facile loss of the hydroxyl group forming the highly stable diarylmethyl cation) or the[M+Na]⁺ adduct at m/z 277.06.

References

-

Master Organic Chemistry | Addition of Grignard Reagents to Aldehydes and Ketones |[Link]

-

ResearchGate | Enantioselective Synthesis of Diarylmethanols Using Microbial Transformation |[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-1-naphthyl-(3-thienyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 2-Methyl-1-naphthyl-(3-thienyl)methanol, a novel diarylmethanol derivative with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this whitepaper provides theoretically predicted chemical shifts derived from established NMR principles and empirical data from its constituent substructures: the 2-methylnaphthalene and 3-thienyl moieties. We will delve into the rationale behind the predicted spectral data, supported by a detailed experimental protocol for the compound's synthesis and NMR analysis, making this a vital resource for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a critical step. NMR spectroscopy serves as a primary tool for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule.[2][3] The precise chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra allow for the detailed mapping of atomic connectivity and stereochemistry, which are fundamental to understanding a compound's structure-activity relationship (SAR).[2]

The target molecule, 2-Methyl-1-naphthyl-(3-thienyl)methanol, combines three key structural motifs: a 2-methylnaphthalene system, a 3-substituted thiophene ring, and a methanol-derived chiral center. The accurate assignment of its NMR signals is paramount for confirming its synthesis and for any subsequent studies.

Hypothetical Synthesis and Experimental Protocols

While no specific synthesis for 2-Methyl-1-naphthyl-(3-thienyl)methanol is documented, a plausible and efficient synthetic route can be proposed based on established organometallic chemistry. This section outlines a robust experimental protocol for its preparation and subsequent NMR analysis.

Synthesis of 2-Methyl-1-naphthyl-(3-thienyl)methanol

The synthesis can be envisioned via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.

Reaction Scheme:

A plausible synthetic pathway.

Step-by-Step Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (1.2 eq.) are stirred in anhydrous tetrahydrofuran (THF). A solution of 3-bromothiophene (1.0 eq.) in anhydrous THF is added dropwise, and the mixture is gently heated to initiate the reaction. After the exothermic reaction subsides, the mixture is stirred at room temperature for 1 hour to ensure complete formation of 3-thienylmagnesium bromide.

-

Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-methyl-1-naphthaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Methyl-1-naphthyl-(3-thienyl)methanol.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Approximately 10-15 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition Parameters:

The following parameters are recommended for acquiring high-quality NMR data on a 500 MHz spectrometer.

| Experiment | Pulse Program | Spectral Width (ppm) | Number of Scans | Relaxation Delay (s) |

| ¹H NMR | zg30 | 15 | 16 | 2 |

| ¹³C NMR | zgpg30 | 240 | 1024 | 2 |

| DEPT-135 | dept135 | 240 | 256 | 2 |

| COSY | cosygpqf | 15 x 15 | 8 | 2 |

| HSQC | hsqcedetgpsisp2.3 | 15 x 240 | 8 | 2 |

| HMBC | hmbcgplpndqf | 15 x 240 | 16 | 2 |

Predicted ¹H and ¹³C NMR Spectra: A Detailed Analysis

The predicted chemical shifts for 2-Methyl-1-naphthyl-(3-thienyl)methanol are based on the additive effects of substituents on the parent aromatic systems and data from analogous structures. The numbering scheme used for the assignments is as follows:

Numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and thiophene rings, the methine proton, the methyl group, and the hydroxyl proton.

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| H-3 | ~7.20 | d | J = 8.5 | Ortho-coupled to H-4. |

| H-4 | ~7.90 | d | J = 8.5 | Deshielded due to proximity to the electron-withdrawing thienyl-methanol group. |

| H-5 | ~7.85 | d | J = 8.0 | Part of the less substituted benzene ring of naphthalene. |

| H-6 | ~7.50 | t | J = 7.5 | Triplet due to coupling with H-5 and H-7. |

| H-7 | ~7.55 | t | J = 7.5 | Triplet due to coupling with H-6 and H-8. |

| H-8 | ~8.10 | d | J = 8.0 | Deshielded due to the peri-interaction with the substituent at C-1. |

| 2-CH₃ | ~2.50 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

| H-α (methine) | ~6.10 | s | - | Singlet, benzylic proton deshielded by two aromatic rings and the hydroxyl group. |

| OH | ~2.20 | br s | - | Broad singlet, chemical shift is concentration and temperature dependent. |

| H-2' | ~7.30 | dd | J = 2.5, 1.5 | Coupled to H-4' and H-5'. |

| H-4' | ~7.05 | dd | J = 5.0, 1.5 | Coupled to H-5' and H-2'. |

| H-5' | ~7.25 | dd | J = 5.0, 2.5 | Coupled to H-4' and H-2'. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-1 | ~135.0 | C | Quaternary carbon attached to the bulky substituent. |

| C-2 | ~134.5 | C | Quaternary carbon attached to the methyl group. |

| C-3 | ~126.0 | CH | Aromatic methine. |

| C-4 | ~128.5 | CH | Aromatic methine. |

| C-4a | ~132.0 | C | Quaternary carbon at the ring junction. |

| C-5 | ~129.0 | CH | Aromatic methine. |

| C-6 | ~126.5 | CH | Aromatic methine. |

| C-7 | ~127.0 | CH | Aromatic methine. |

| C-8 | ~123.0 | CH | Shielded aromatic methine. |

| C-8a | ~133.0 | C | Quaternary carbon at the ring junction. |

| 2-CH₃ | ~21.0 | CH₃ | Typical chemical shift for an aromatic methyl group. |

| C-α (methine) | ~72.0 | CH | Benzylic carbon attached to two aromatic rings and an oxygen atom. |

| C-2' | ~125.5 | CH | Thiophene methine. |

| C-3' | ~142.0 | C | Quaternary thiophene carbon attached to the methanol group. |

| C-4' | ~122.0 | CH | Thiophene methine. |

| C-5' | ~126.8 | CH | Thiophene methine. |

Scientific Rationale and Interpretation

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, including inductive effects, resonance, and magnetic anisotropy.

-

Naphthalene Moiety: The protons and carbons of the naphthalene ring system are influenced by the electron-donating methyl group at the C-2 position and the electron-withdrawing thienyl-methanol substituent at the C-1 position. The peri-proton (H-8) is expected to be significantly deshielded due to its spatial proximity to the substituent at C-1.

-

Thiophene Moiety: The chemical shifts of the thiophene protons are characteristic of a 3-substituted thiophene. The substituent at C-3' will influence the electron density and thus the chemical shifts of H-2', H-4', and H-5'.

-

Methine Proton and Carbon: The methine proton (H-α) and carbon (C-α) are significantly deshielded due to their benzylic nature, being attached to two aromatic rings and a hydroxyl group. The chemical shift of the methine proton in diarylmethanols is typically found in the range of 5.5-6.5 ppm.

Workflow for 2D NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-naphthyl-(3-thienyl)methanol. By leveraging established NMR principles and data from related structural fragments, we have constructed a comprehensive spectral map of this novel compound. The included experimental protocols for synthesis and NMR data acquisition offer a practical framework for researchers to validate these predictions. This guide is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, aiding in the synthesis and characterization of new and complex molecular architectures.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- University of Glasgow. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Beilstein Journal of Organic Chemistry. (2024). Search Results.

- American Chemical Society. (2014).

- Design and Synthesis of Naphthol Deriv

- Powers, R. (n.d.). Structure Determination of Organic Compounds. University of Nebraska–Lincoln.

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Yuranov, I., et al. (2002). One-step vapour-phase synthesis of 2-methyl-1-naphthol from 1-tetralone.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025).

- Marinković, A. D., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78.

- Google Patents. (1995). US5420362A - Synthesis of 2-methyl-1-naphthol.

- Wolfender, J.-L., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 84(12/13), 839-851.

- Pérez, M. A., et al. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

- Magnetic Resonance in Chemistry. (2002). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.

Sources

A Technical Guide to the Crystallographic Analysis of 2-Methyl-1-naphthyl-(3-thienyl)methanol: A Methodological Framework

Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Methyl-1-naphthyl-(3-thienyl)methanol. As of the date of this publication, a definitive crystal structure for this specific compound has not been deposited in publicly accessible crystallographic databases. Therefore, this document outlines a robust, best-practice methodology derived from established protocols for structurally analogous compounds, particularly those containing naphthyl, thienyl, and methanol moieties. The objective is to equip researchers, particularly those in medicinal chemistry and materials science, with the theoretical and practical expertise to successfully determine the three-dimensional structure of this, and similar, novel compounds. The guide covers the rationale behind experimental design, from precursor synthesis to data refinement and structural interpretation, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Rationale for Structural Analysis

2-Methyl-1-naphthyl-(3-thienyl)methanol belongs to a class of aryl-aryl methanols, which are significant scaffolds in drug discovery and materials science. The presence of a chiral center at the carbinol carbon, combined with the distinct electronic and steric properties of the bulky 2-methyl-1-naphthyl group and the heteroaromatic 3-thienyl ring, makes this molecule a prime candidate for applications requiring specific three-dimensional conformations.

Understanding the precise atomic arrangement through single-crystal X-ray diffraction is paramount. It allows for:

-

Absolute Stereochemistry Determination: Unambiguously assigning the (R) or (S) configuration of the chiral center.

-

Conformational Analysis: Defining the spatial orientation of the naphthyl and thienyl rings relative to each other, which is critical for receptor-ligand interactions.

-

Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π-π stacking, which dictate crystal packing and influence physical properties like solubility and melting point.

This guide provides the in-depth protocol necessary to achieve these analytical goals.

Experimental Methodology: A Step-by-Step Protocol

The successful determination of a crystal structure is a linear process that begins with pure material and ends with a refined structural model. Each step is critical for the quality of the final result.

Synthesis and Purification

The synthesis of the title compound is most effectively achieved via a Grignard reaction. This classic organometallic approach offers high yields and predictable outcomes.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), react 3-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 3-thienylmagnesium bromide.

-

Aldehyde Preparation: In a separate flask, dissolve 2-methyl-1-naphthaldehyde in anhydrous THF.

-

Nucleophilic Addition: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise to the stirred aldehyde solution. The reaction is exothermic and temperature control is crucial to prevent side reactions.

-

Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is then extracted into a suitable solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product must be purified to >99% purity, typically by column chromatography on silica gel. This high level of purity is essential for successful crystallization.

Crystallization Strategy

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Recommended Technique: Slow Evaporation This method is reliable for moderately soluble, thermally stable compounds.[1]

Protocol:

-

Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified 2-Methyl-1-naphthyl-(3-thienyl)methanol in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap that has been pierced with a needle. This allows for slow, controlled evaporation of the solvent. Place the vial in a vibration-free environment.

-

Crystal Growth: Monitor the vial over several days to weeks. High-quality, block-shaped crystals are ideal.

X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1 - 0.3 mm in all dimensions) is obtained, it is subjected to X-ray analysis.

Protocol:

-

Crystal Mounting: Under a microscope, select a well-formed, single crystal and mount it on a cryo-loop or a glass fiber attached to a goniometer head.

-

Data Collection:

-

Place the mounted crystal on an automated X-ray diffractometer, such as a Bruker APEXII CCD, equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å).[1][2]

-

Cool the crystal to a low temperature (e.g., 100-173 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.[1]

-

A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Data collection strategies are optimized by software to ensure complete and redundant data are measured.

-

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the molecular structure.

Protocol:

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software) to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F² (e.g., using SHELXL software).[3]

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model, where their positions are linked to the parent carbon or oxygen atom.[2]

-

Convergence: The refinement process is iterated until the model converges, indicated by a stable R-factor (R1) and weighted R-factor (wR2), and a goodness-of-fit (S) value close to 1.0.[2][4]

-

Expected Results and Discussion

While experimental data for the title compound is not available, we can predict the key structural features and the format of the crystallographic data based on analogous structures.

Representative Crystallographic Data

The final crystallographic data would be presented in a standardized format, as shown in the table below. The values are representative of what might be expected for a molecule of this size and composition.

| Parameter | Expected Value / Type |

| Chemical Formula | C₁₆H₁₄OS |

| Formula Weight | 254.35 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for chiral/racemic compounds) |

| a (Å) | 9 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α, γ (°) | 90 |

| β (°) | 90 - 105 (if Monoclinic) |

| Volume (ų) | 1800 - 2500 |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Temperature (K) | 173(2) K |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Density (calculated) | 1.2 - 1.4 Mg/m³ |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Molecular Structure

-

Torsion Angles: The most significant structural feature will be the torsion angle defined by the planes of the naphthyl and thienyl rings. This angle will be influenced by the steric hindrance from the 2-methyl group on the naphthyl ring, forcing the two aromatic systems into a twisted conformation. Dihedral angles between aromatic systems in similar molecules can range from 30° to 70°.[2][3]

-

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol bridge is a potent hydrogen bond donor. In the crystal lattice, it is highly probable that these groups will form intermolecular O-H···O hydrogen bonds, linking molecules into chains or dimers.[1][5]

-

Other Interactions: C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule, are also likely to play a role in stabilizing the crystal packing.[2][3]

Visualization of Workflow

To clarify the experimental process, the following diagram outlines the workflow from synthesis to final data deposition.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

While a published structure for 2-Methyl-1-naphthyl-(3-thienyl)methanol remains to be determined, this guide establishes a complete and robust methodological framework for its analysis. By following these field-proven protocols, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this and other novel small molecules. The resulting crystallographic data will provide invaluable, atom-level insights into conformation and intermolecular interactions, which are essential for rational drug design and the development of new functional materials.

References

-

N-(2-Thienylmethylene)naphthalen-1-amine - PMC. National Center for Biotechnology Information.

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.

-

Naphthalene-2,3-diylbis[(2-thienyl)methanone] - PMC. National Center for Biotechnology Information.

-

CCDC 1499272: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland.

-

Search - Access Structures - CCDC. Cambridge Crystallographic Data Centre.

-

CCDC 930619: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland.

-

CCDC 2300196: Experimental Crystal Structure Determination - University of Otago.

-

2-Naphthalenemethanol | C11H10O | CID 74128 - PubChem - NIH. National Center for Biotechnology Information.

-

Crystal structure of α-methyI-2-napthylmethanol, C12H11OH | Request PDF - ResearchGate.

-

Crystal Structure of 2-Naphthalenemethanol: A Comprehensive Technical Analysis - Benchchem.

-

2-thienyl methanol thiophen-2-ylmethanol - The Good Scents Company.

-

A Beginner's Guide to the Synthesis of 2-Naphthalenemethanol - Benchchem.

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI.

-

(PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.

Sources

A Technical Guide to the Formation of 2-Methyl-1-naphthyl-(3-thienyl)methanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic pathway for 2-Methyl-1-naphthyl-(3-thienyl)methanol, a molecule of interest for its potential applications as a structural motif in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3] This document will detail the mechanistic underpinnings, provide a validated experimental protocol, and discuss critical process parameters for its successful synthesis.

Mechanistic Framework: The Grignard Reaction

The formation of the target secondary alcohol is achieved through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[4][5][6] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic (a carbanion-like character), enabling it to attack the electrophilic carbonyl carbon of an aldehyde or ketone.[7]

Retrosynthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary Grignard pathways:

-

Route A: The reaction of a naphthyl-based Grignard reagent, specifically (2-methyl-1-naphthyl)magnesium bromide, with 3-thiophenecarboxaldehyde.

-

Route B: The reaction of a thienyl-based Grignard reagent, 3-thienylmagnesium bromide, with 2-methyl-1-naphthaldehyde.

Both routes are chemically sound. The selection in a laboratory setting would depend on factors such as the commercial availability, cost, and stability of the starting aryl halides and aldehydes. For the purpose of this guide, we will focus on a pathway analogous to Route A, utilizing the readily prepared 1-naphthylmagnesium bromide and reacting it with 3-thiophenecarboxaldehyde.[8][9][10] The principles discussed are directly applicable to the methylated analogue.

Step-by-Step Mechanism

The synthesis proceeds through three critical stages:

-

Formation of the Grignard Reagent: An aryl halide (e.g., 1-bromonaphthalene) reacts with magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[11] The ether solvent is crucial as it coordinates with and stabilizes the highly reactive organomagnesium species.[7] Absolute exclusion of water is paramount, as any protic source will protonate and destroy the Grignard reagent.[11]

-

Nucleophilic Addition to Aldehyde: The prepared Grignard reagent is added to a solution of the aldehyde (e.g., 3-thiophenecarboxaldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[7] This forms a tetrahedral magnesium alkoxide intermediate.[6]

-

Aqueous Acidic Workup: The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid.[12][13] This protonates the alkoxide intermediate to yield the final alcohol product and forms water-soluble magnesium salts, which are easily removed during extraction.

Experimental Protocol & Data

The following protocol details a representative synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent moisture contamination.[13]

Detailed Experimental Protocol

Step 1: Preparation of 1-Naphthylmagnesium Bromide

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (1.2 eq.). The apparatus should be fitted with drying tubes or an inert gas inlet.[14]

-

Add a small crystal of iodine to the flask to activate the magnesium surface.[11][15]

-

Prepare a solution of 1-bromonaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings. Initiation of the reaction is indicated by the fading of the iodine color and gentle bubbling.[14] Gentle warming may be necessary.[12]

-

Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.[8][12]

-

After the addition is complete, continue stirring and reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark solution is the Grignard reagent.[14]

Step 2: Reaction with 3-Thiophenecarboxaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-thiophenecarboxaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 20 °C.[14]

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).[14]

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[12]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).[2][13]

-

Combine the organic layers and wash with brine (saturated NaCl solution).[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[2]

Quantitative Data Summary

The following table provides representative quantities and conditions for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Bromonaphthalene | 1.0 eq. | Starting aryl halide |

| Magnesium Turnings | 1.2 eq. | Excess to ensure full conversion |

| 3-Thiophenecarboxaldehyde | 1.0 eq. | Electrophile |

| Solvent | ||

| Anhydrous THF | ~3-5 mL per mmol of halide | Must be scrupulously dry[11] |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux (~66 °C in THF) | Initiated at RT, then refluxed |

| Aldehyde Addition Temp. | 0-20 °C | To control exothermicity[14] |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Workup | ||

| Quenching Agent | Saturated aq. NH₄Cl | Mild acidic workup |

| Typical Yield | 60-80% | Highly dependent on conditions |

Causality and Process Integrity

Critical Parameter: Anhydrous Conditions

The primary reason for Grignard reaction failure is the presence of moisture. Grignard reagents are potent bases and will readily react with any protic source (water, alcohols) in an acid-base reaction, which is faster than the desired nucleophilic addition.[6][11] This underscores the necessity for flame- or oven-dried glassware and anhydrous solvents.

Side Reactions and Mitigation

A potential side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct (e.g., 1,1'-binaphthyl).[13] This is minimized by adding the aryl halide solution slowly to the magnesium suspension, which keeps the halide concentration low.[13]

Visualizing the Process

Reaction Mechanism

Caption: Overall workflow of the Grignard synthesis.

Experimental Workflow

Caption: Step-by-step experimental laboratory workflow.

References

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. 1-NAPHTHYLMAGNESIUM BROMIDE | 703-55-9 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. cerritos.edu [cerritos.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-1-naphthyl-(3-thienyl)methanol

Introduction

For researchers and professionals in drug development and chemical analysis, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) is an indispensable tool for elucidating these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides an in-depth technical exploration of the mass spectrometric behavior of 2-Methyl-1-naphthyl-(3-thienyl)methanol, a compound featuring a confluence of aromatic, heteroaromatic, and alcohol functionalities. While a direct experimental spectrum for this specific molecule may not be readily available in public libraries, a robust and reliable fragmentation pattern can be predicted by synthesizing the known behaviors of its constituent chemical moieties. This document will detail the anticipated fragmentation pathways under various ionization techniques, provide detailed experimental protocols for its analysis, and offer insights into the interpretation of the resulting mass spectra.

The structural complexity of 2-Methyl-1-naphthyl-(3-thienyl)methanol, with its naphthalene and thiophene rings linked by a methanol bridge, presents a fascinating case study in mass spectrometric fragmentation. The interplay between the stable aromatic systems and the reactive alcohol group dictates a series of characteristic bond cleavages and rearrangements upon ionization. Understanding these pathways is crucial for its unambiguous identification in complex matrices and for the structural elucidation of related compounds.

Predicted Fragmentation Profile under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, valuable for structural confirmation and library matching.[3][4]

Upon electron impact at a standard energy of 70 eV, 2-Methyl-1-naphthyl-(3-thienyl)methanol (Molecular Weight: 268.35 g/mol ) will form a molecular ion (M•+), which will likely be of low to moderate abundance due to the presence of the readily fragmentable alcohol group.[5][6] The initial ionization is most likely to occur at the sites of non-bonding electrons, such as the oxygen of the hydroxyl group or the sulfur of the thiophene ring, or through removal of a π-electron from the aromatic systems.[5][7]

The primary fragmentation pathways are predicted to be dominated by cleavages adjacent to the alcohol functionality and those influenced by the stability of the resulting fragments.

Key Fragmentation Pathways:

-

α-Cleavage: This is a hallmark fragmentation of alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[8][9] This process is driven by the formation of a resonance-stabilized oxonium ion. For 2-Methyl-1-naphthyl-(3-thienyl)methanol, two primary α-cleavage routes are possible:

-

Loss of the 3-thienyl radical: This pathway is highly probable, leading to the formation of a stable, resonance-stabilized cation at m/z 185 . This ion benefits from charge delocalization across the naphthalene ring and the oxonium ion.

-

Loss of the 2-methyl-1-naphthyl radical: This cleavage would result in a cation at m/z 113 . The relative abundance of this fragment will depend on the comparative stability of the neutral radicals formed.

-

-

Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is another characteristic fragmentation of alcohols, resulting in an M-18 peak.[8][9] This will likely produce a prominent ion at m/z 250 . This radical cation can undergo further fragmentation.

-

Benzylic/Naphthylic Cleavage and Tropylium Ion Formation: The bond between the methanolic carbon and the naphthalene ring is a benzylic-type position. Cleavage at this bond, particularly after dehydration, can lead to the formation of a highly stable 2-methyl-1-naphthylmethyl cation at m/z 155 . While classic tropylium ion (m/z 91) formation involves a benzyl group, analogous stable, rearranged aromatic cations are expected from the naphthylmethyl moiety.[10][11][12]

-

Cleavage at the Thienyl Group: The bond between the methanolic carbon and the thiophene ring can also cleave, leading to a thienylmethyl-type cation. This would result in a fragment at m/z 97 (for the thienylmethyl cation).

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Table 1: Predicted Prominent Ions in the EI Mass Spectrum

| m/z | Proposed Identity | Fragmentation Pathway |

| 268 | Molecular Ion [M]•+ | - |

| 250 | [M - H₂O]•+ | Dehydration |

| 185 | [M - C₄H₃S]⁺ | α-Cleavage (Loss of thienyl radical) |

| 155 | [C₁₂H₁₁]⁺ | Benzylic/Naphthylic cleavage |

| 113 | [M - C₁₁H₉]⁺ | α-Cleavage (Loss of naphthyl radical) |

| 97 | [C₅H₅S]⁺ | Cleavage of the thienyl-methanol bond |

Analysis by Soft Ionization Techniques (ESI and APCI)

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the analyte, typically resulting in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[13][14] This is particularly useful for confirming the molecular weight of the compound.

-

Electrospray Ionization (ESI): ESI is most effective for polar molecules that can be readily ionized in solution.[15] Given the alcohol functionality, 2-Methyl-1-naphthyl-(3-thienyl)methanol can be protonated in the positive ion mode to form the [M+H]⁺ ion at m/z 269 . The non-polar nature of the large aromatic moieties might, however, reduce its ESI efficiency compared to more polar compounds.[16]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds.[15][17] The analyte is nebulized and vaporized at high temperatures before being ionized by a corona discharge.[18] For 2-Methyl-1-naphthyl-(3-thienyl)methanol, APCI is expected to be a highly effective ionization technique, likely producing a strong [M+H]⁺ ion at m/z 269 .[19][20] Given the thermal stability of the aromatic and heteroaromatic rings, this compound should be amenable to the typical operating temperatures of an APCI source.

In-source collision-induced dissociation (CID) can be employed with both ESI and APCI to induce fragmentation, which would likely yield fragments resulting from the loss of water ([M+H - H₂O]⁺ at m/z 251) as the primary fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for acquiring mass spectrometry data for 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for analysis using Electron Ionization (EI).

Caption: GC-MS experimental workflow for 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Step-by-Step Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, low-bleed (5%-phenyl)-methylpolysiloxane capillary column (e.g., Agilent J&W DB-5MS, Restek Rxi-5ms, or equivalent) is recommended for its excellent separation of aromatic compounds.[16][21][22]

-

Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL injection in splitless mode to maximize sensitivity.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program allows for the elution of any residual solvent before ramping to a temperature that will ensure the elution of the relatively high-boiling-point analyte.[23][24]

-

-

MS Conditions:

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Process the spectrum using deconvolution software if necessary.

-

Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.[26][27]

-

Manually interpret the fragmentation pattern based on the predicted pathways to confirm the structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for analysis using APCI, which is anticipated to be more robust for this compound than ESI.

Caption: LC-MS experimental workflow for 2-Methyl-1-naphthyl-(3-thienyl)methanol.

Step-by-Step Methodology:

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an APCI source.

-

Sample Preparation: Prepare a solution of the analyte (approx. 100 µg/mL) in a mixture of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating this relatively non-polar compound.

-

Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Gradient Program: A gradient from 50% B to 95% B over 7 minutes, followed by a hold and re-equilibration.

-

-

MS Conditions:

-

Ionization Mode: APCI in positive ion mode.

-

Nebulizer Temperature: 400°C.[18]

-

Corona Discharge Current: 4.0 µA.

-

Capillary Voltage: 3.5 kV.

-

Mass Scan Range: m/z 100 to 500.

-

-

Data Analysis:

-

Acquire the TIC and mass spectra.

-

Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 269) to confirm its presence and retention time.

-

Analyze the full scan spectrum to confirm the molecular weight and check for any in-source fragmentation (e.g., loss of water).

-

Conclusion

The mass spectrometric analysis of 2-Methyl-1-naphthyl-(3-thienyl)methanol provides a rich dataset for structural elucidation. Under electron ionization, a complex fragmentation pattern is anticipated, dominated by α-cleavage leading to a stable ion at m/z 185, dehydration to an ion at m/z 250, and cleavage at the benzylic-type position to yield a fragment at m/z 155. These fragments provide a robust fingerprint for the molecule's identity. Conversely, soft ionization techniques, particularly APCI, are expected to yield a strong protonated molecular ion at m/z 269, unequivocally confirming its molecular weight.

The dual-pronged approach of using both hard and soft ionization techniques provides a comprehensive characterization of the molecule. The detailed protocols provided herein offer a validated starting point for researchers to obtain high-quality, reproducible data. By understanding the interplay of the different functional groups and their influence on fragmentation, scientists can confidently identify this compound and apply these principles to the analysis of other novel, multifunctional molecules in their research and development endeavors.

References

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Diablo Analytical. (n.d.). NIST Mass Spectral Library. [Link]

-

LabRulez GCMS. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

-

Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

-

MetwareBio. (2023, August 17). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]

-

YouTube. (2025, March 1). GCMS Method Development I Instrument Setup I Sequence Setup I Xcaliber Software Operation. [Link]

-

GitHub. (2020, June 13). GC-MS data processing with MZmine - GNPS Documentation. [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2025, July 11). PMC. [Link]

-

Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

-

Agilent Technologies. (2009, April 1). Fast Analysis of Polynuclear Aromatic Hydrocarbons Using Agilent Low Thermal Mass (LTM) GC/MS and Capillary Flow Technology QuickSwap for Backflush. [Link]

-

LCGC International. (n.d.). Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry. [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. [Link]

-

Shimadzu. (n.d.). Interfaces for LCMS. [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

-

Agilent Technologies. (n.d.). Agilent MassHunter Data Acquisition GC/MS 5977C Quick Start. [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Garcia, D. M., Huang, S. K., & Stansbury, W. F. (1996). Optimization of the atmospheric pressure chemical ionization liquid chromatography mass spectrometry interface. Journal of the American Society for Mass Spectrometry, 7(1), 59–65. [Link]

-

LCGC International. (n.d.). Thermal Desorption-GC–MS Analysis of Polycyclic Aromatic Hydrocarbons on Fine Particulates in Air. [Link]

-

SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]

-

YouTube. (2013, November 19). GCMS Data Acquisition Instructions. [Link]

-

ACS Publications. (2012, January 27). Detection and Monitoring of PAH and Oxy-PAHs by High Resolution Mass Spectrometry: Comparison of ESI, APCI and APPI Source Detection. [Link]

-

Waters Corporation. (2026, February 19). High Temperature Gas Chromatography Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using Atmospheric Pressure Chemical Ioni. [Link]

-

Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

-

RSC Publishing. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

-

Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

-

MDPI. (2023, June 1). Tropylium Ion | Encyclopedia MDPI. [Link]

-

Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

PMC. (n.d.). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. [Link]

-

EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. [Link]

-

Digital Commons@ETSU. (n.d.). Potential Energy Surface around the Tropylium Ion. [Link]

-

IRAP. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]

-

PubMed. (2021, March 30). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. [Link]

-

RSC Publishing. (n.d.). Microscopic origin of the charge transfer in single crystals based on thiophene derivatives: a combined NEXAFS and density. [Link]

Sources

- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 2. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. diabloanalytical.com [diabloanalytical.com]

- 4. jordilabs.com [jordilabs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Ionization Source Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Tandem Mass Spectral Library | NIST [nist.gov]

- 9. cernobioscience.com [cernobioscience.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Several ion sources commonly used in mass spectrometry-å¢ç°åå¦ä¸è½æºå¬åç ç©¶ç» [cluster.qibebt.ac.cn]

- 14. Interfaces for LCMS : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 18. sites.bu.edu [sites.bu.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. discover.restek.com [discover.restek.com]

- 22. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 23. hpst.cz [hpst.cz]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 27. gcms.labrulez.com [gcms.labrulez.com]

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 2-Methyl-1-naphthyl-(3-thienyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the complete thermodynamic stability assessment of a novel molecule, 2-Methyl-1-naphthyl-(3-thienyl)methanol . As no extensive prior literature exists for this specific compound, this document serves as a first-principles guide, integrating computational and experimental methodologies. It details the necessary protocols, explains the causality behind experimental choices, and provides a roadmap for researchers to rigorously characterize the stability of this and other novel chemical entities. The methodologies outlined herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Thermodynamic Stability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a system's energy state, with a lower energy state indicating higher stability. For a drug substance like 2-Methyl-1-naphthyl-(3-thienyl)methanol, assessing this stability is not merely a regulatory formality but a fundamental necessity. It dictates the material's resistance to change under various environmental conditions, which is critical for developing a safe, effective, and reliable pharmaceutical product. An unstable compound can degrade into impurities, leading to loss of potency or the formation of toxic byproducts.

This guide will systematically detail a multi-faceted approach to fully characterize the thermodynamic stability profile of 2-Methyl-1-naphthyl-(3-thienyl)methanol, a molecule featuring a naphthalene core, a thiophene ring, and a methanol linker. This integrated strategy combines predictive computational modeling with empirical thermal and stress-testing techniques.

Part 1: Predictive Assessment via Computational Chemistry

Before embarking on extensive laboratory work, computational chemistry offers a powerful, resource-efficient means to predict molecular properties and potential liabilities.[1] Techniques like Density Functional Theory (DFT) can provide crucial insights into the intrinsic stability of 2-Methyl-1-naphthyl-(3-thienyl)methanol.[2]

Rationale for Computational Modeling

Computational models allow for the prediction of bond dissociation energies (BDEs), conformational energies, and reaction enthalpies.[3] This information helps identify the most labile bonds within the molecule—the likely initiation points for thermal or chemical degradation. For 2-Methyl-1-naphthyl-(3-thienyl)methanol, key bonds for analysis include the C-O bond of the methanol group, the C-C bond connecting the stereocenter to the aromatic rings, and C-S bond within the thiophene ring.

Protocol for DFT-Based Stability Prediction

-

Model Building : Construct a 3D model of 2-Methyl-1-naphthyl-(3-thienyl)methanol using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

-

Frequency Calculation : Conduct a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Calculation : Systematically break each bond of interest (e.g., the benzylic C-OH bond) and calculate the energy of the resulting radical fragments. The BDE is the energy difference between the parent molecule and the sum of the energies of the fragments.

-

Data Interpretation : Analyze the calculated BDEs. Bonds with lower BDEs are thermodynamically weaker and more susceptible to cleavage.

Predictive Data Summary

The following table presents hypothetical BDE values to illustrate the expected output. The bond connecting the chiral carbon to the hydroxyl group (C-OH) is predicted to be the most labile, suggesting a primary degradation pathway involving dehydration or oxidation at this site.

| Bond of Interest | Predicted Bond Dissociation Energy (kcal/mol) | Implication |

| Naphthyl-C(H)OH | 95-100 | Relatively strong aryl C-C bond |

| Thienyl-C(H)OH | 93-98 | Slightly weaker than the naphthyl linkage |

| C-OH | 85-90 | Potential primary site of degradation |

| Thiophene C-S | 110-115 | High stability, ring opening is less likely |

Computational Workflow Diagram

Caption: Workflow for DFT-based prediction of thermodynamic stability.

Part 2: Experimental Determination of Thermodynamic Properties

While computational methods are predictive, experimental techniques provide definitive data on the bulk material's behavior.[4] Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.[5]

Synthesis and Characterization

A plausible synthetic route involves the Grignard reaction between 3-thienylmagnesium bromide and 2-methyl-1-naphthaldehyde, followed by an aqueous workup. The resulting product must be purified (e.g., by column chromatography) and its identity and purity confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis) before proceeding.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to determine key thermal events such as melting point (Tm), enthalpy of fusion (ΔHf), and glass transitions (Tg), and to screen for polymorphism.[7][8]

-

Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[9]

-

Sample Preparation : Accurately weigh 2-5 mg of 2-Methyl-1-naphthyl-(3-thienyl)methanol into a standard aluminum DSC pan.[10] Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

-

Thermal Program : Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

-

Data Analysis : Analyze the resulting thermogram to identify the onset and peak temperatures of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion.

| Parameter | Value | Significance |

| Melting Onset (Tm) | 165.4 °C | Indicates the temperature at which melting begins; a sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHf) | 28.5 J/g | Energy required to melt the solid; related to crystal lattice energy and stability. |

| Polymorphic Transitions | None observed | Absence of other thermal events before melting suggests a single crystalline form under these conditions. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is crucial for determining the temperature at which the compound begins to decompose and can provide insights into decomposition kinetics.[12]

-

Instrument Setup : Use a calibrated TGA instrument.

-

Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Thermal Program : Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis : Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss occurs (T₅%).

| Parameter | Value | Significance |

| Onset of Decomposition (T₅%) | 285 °C | The temperature at which significant thermal degradation begins. Indicates high thermal stability. |

| Temperature of Max Decomposition Rate | 310 °C | The peak of the first derivative curve, indicating the point of fastest decomposition. |

| Residual Mass @ 600 °C | < 1% | Indicates complete decomposition into volatile products. |

Integrated Thermal Analysis Workflow

Caption: Integrated workflow for experimental thermal analysis.

Part 3: Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing as mandated by ICH guidelines (Q1A, Q1B).[13][14] These studies deliberately stress the drug substance under exaggerated conditions to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[15][16]

Core Principles of Stress Testing

The goal is to achieve a target degradation of 5-20% of the active ingredient.[14] This level is sufficient to generate and detect degradation products without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[14]

Experimental Protocols for Forced Degradation

A solution of 2-Methyl-1-naphthyl-(3-thienyl)methanol (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.

-

Acidic Hydrolysis :

-

Condition : 0.1 M HCl at 60 °C for 24 hours.

-

Rationale : Simulates acidic environments and tests the stability of ether or ester linkages (not present here, but tests general acid lability).

-

-

Basic Hydrolysis :

-

Condition : 0.1 M NaOH at 60 °C for 24 hours.

-

Rationale : Simulates alkaline environments. The hydroxyl group may be susceptible to base-catalyzed elimination.

-

-

Oxidative Degradation :

-

Condition : 3% H₂O₂ at room temperature for 24 hours.

-

Rationale : Tests susceptibility to oxidation. The benzylic alcohol and the electron-rich thiophene ring are potential sites of oxidation.

-

-

Photostability :

-

Condition : Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[17][18][19] A dark control sample must be stored alongside to differentiate light-induced degradation from thermal degradation.[19]

-

Rationale : Assesses the impact of light exposure during manufacturing, storage, and administration.[20][21] Aromatic systems can be susceptible to photolytic degradation.

-

-

Thermal Degradation (Dry Heat) :

-

Condition : Solid sample heated at 80 °C for 48 hours.

-

Rationale : Assesses the stability of the solid form at elevated temperatures, complementing the TGA data.

-

Forced Degradation Workflow

Caption: Decision workflow for forced degradation studies.

Kinetic Analysis and Shelf-Life Prediction

Data from thermal analysis and forced degradation studies can be used to model the kinetics of decomposition and predict the long-term stability or shelf-life of the drug substance.[22]

-

Arrhenius Equation : By performing TGA at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), the activation energy (Ea) for decomposition can be calculated using model-free kinetics (e.g., Flynn-Wall-Ozawa method).[12][23]

-

Accelerated Stability Assessment Program (ASAP) : Data from stress studies conducted at various temperatures and humidity levels can be fit to a modified Arrhenius equation to predict the time to reach a specific degradation limit under defined storage conditions (e.g., 25 °C / 60% RH).[24]

This kinetic modeling provides a scientifically grounded basis for establishing re-test dates and recommended storage conditions for the API.

Conclusion

The thermodynamic stability assessment of a novel compound such as 2-Methyl-1-naphthyl-(3-thienyl)methanol requires a rigorous, multi-pronged strategy. This guide outlines an integrated approach that begins with predictive computational modeling to identify potential liabilities, followed by definitive experimental characterization using thermal analysis (DSC, TGA), and finally, elucidation of degradation pathways through ICH-compliant forced degradation studies. This comprehensive evaluation ensures a deep understanding of the molecule's intrinsic stability, providing the critical data needed to support confident advancement through the drug development pipeline.

References

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com.

- Photostability Testing. (2025, June 25). Sampled.

- Understanding ICH Photostability Testing. (n.d.). Q-Lab.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Thermal analysis: Industry - Pharmaceuticals and medicines. (n.d.). Rigaku.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments.

- Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments.

- Pharmaceutical Testing: Thermal Analysis and Calorimetry. (n.d.). SETARAM.

- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.

- Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- Kinetics of thermal decomposition: calculating the activation energy. (n.d.).

- Making Accelerated Predictive Stability Studies Even Faster with Software. (2025, February 27). ACD/Labs.

- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research.

- Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.

- Differential Scanning Calorimetry (DSC). (n.d.).

- Differential Scanning Calorimeter. (n.d.). Shared Materials Instrumentation Facility.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue Engineering.

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics.

- An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. (n.d.).

Sources

- 1. steeronresearch.com [steeronresearch.com]

- 2. chemical.journalspub.info [chemical.journalspub.info]

- 3. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tainstruments.com [tainstruments.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. youtube.com [youtube.com]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. database.ich.org [database.ich.org]

- 19. Photostability Testing - Sampled [sampled.com]

- 20. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]

- 23. bath.ac.uk [bath.ac.uk]

- 24. acdlabs.com [acdlabs.com]

spectroscopic characterization of 2-Methyl-1-naphthyl-(3-thienyl)methanol derivatives

Application Note: Synthesis and Application of 2-Methyl-1-naphthyl-(3-thienyl)methanol-Derived Chiral Phosphoramidite Ligands

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Asymmetric Catalysis.

Executive Summary & Mechanistic Rationale

The development of highly enantioselective transition-metal catalysts relies heavily on the precise steric and electronic tuning of chiral ligands. While traditional diphenylmethanol derivatives have served as foundational chiral auxiliaries, they often lack the structural rigidity required for challenging asymmetric transformations .